Cas no 2092001-02-8 (3-bromo-1,4-difluoro-2-methyl-5-nitrobenzene)

3-bromo-1,4-difluoro-2-methyl-5-nitrobenzene structure
2092001-02-8 structure
Product name:3-bromo-1,4-difluoro-2-methyl-5-nitrobenzene
CAS No:2092001-02-8
MF:C7H4BrF2NO2
MW:252.012968063354
CID:5524242

3-bromo-1,4-difluoro-2-methyl-5-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-1,4-difluoro-2-methyl-5-nitrobenzene
    • Benzene, 3-bromo-1,4-difluoro-2-methyl-5-nitro-
    • Inchi: 1S/C7H4BrF2NO2/c1-3-4(9)2-5(11(12)13)7(10)6(3)8/h2H,1H3
    • InChI Key: GSGTXUYQPURQII-UHFFFAOYSA-N
    • SMILES: C1(F)=CC([N+]([O-])=O)=C(F)C(Br)=C1C

Experimental Properties

  • Density: 1.772±0.06 g/cm3(Predicted)
  • Boiling Point: 289.7±35.0 °C(Predicted)

3-bromo-1,4-difluoro-2-methyl-5-nitrobenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AZ91777-250mg
3-bromo-1,4-difluoro-2-methyl-5-nitrobenzene
2092001-02-8 96%
250mg
$249.00 2024-04-20
A2B Chem LLC
AZ91777-1g
3-bromo-1,4-difluoro-2-methyl-5-nitrobenzene
2092001-02-8 96%
1g
$608.00 2024-04-20

Additional information on 3-bromo-1,4-difluoro-2-methyl-5-nitrobenzene

Recent Advances in the Study of 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene (CAS: 2092001-02-8) and Its Applications in Chemical Biology and Pharmaceutical Research

3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene (CAS: 2092001-02-8) is a halogenated nitrobenzene derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including potential drug candidates and agrochemicals. Its unique structural features, such as the presence of bromo, fluoro, and nitro functional groups, make it a valuable building block for constructing complex molecular architectures with tailored properties.

Recent studies have focused on the synthetic utility of 3-bromo-1,4-difluoro-2-methyl-5-nitrobenzene in palladium-catalyzed cross-coupling reactions, which are pivotal in modern organic synthesis. Researchers have demonstrated its efficacy in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the efficient construction of biaryl and aryl-heteroatom linkages. These transformations are particularly relevant in the development of novel kinase inhibitors and other small-molecule therapeutics targeting protein-protein interactions.

In the realm of medicinal chemistry, derivatives of 3-bromo-1,4-difluoro-2-methyl-5-nitrobenzene have shown promising biological activities. A 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of benzimidazole derivatives using this compound as a starting material. These derivatives exhibited potent inhibitory activity against EGFR (epidermal growth factor receptor) with IC50 values in the low nanomolar range, suggesting potential applications in cancer therapy.

The compound's role in materials science has also been explored. Its electron-withdrawing nitro group and halogen substituents make it an interesting candidate for the development of organic electronic materials. Researchers have incorporated this building block into π-conjugated systems for organic light-emitting diodes (OLEDs) and organic photovoltaics, demonstrating improved electron transport properties compared to non-fluorinated analogs.

From a safety and handling perspective, recent investigations have provided updated information on the compound's physicochemical properties and potential hazards. While it shows moderate toxicity in standard assays, proper handling procedures including the use of personal protective equipment are recommended due to its potential skin and eye irritation properties. These findings have been incorporated into updated material safety data sheets (MSDS) for the compound.

Looking forward, the unique reactivity profile of 3-bromo-1,4-difluoro-2-methyl-5-nitrobenzene continues to inspire new synthetic methodologies. Recent computational studies have provided insights into its electronic structure and potential reaction pathways, which may guide future applications in asymmetric synthesis and catalysis. The compound's versatility ensures its ongoing relevance in both academic research and industrial applications across the chemical and pharmaceutical sectors.

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